molecular formula C20H14O3 B11946564 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione CAS No. 27721-87-5

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B11946564
CAS No.: 27721-87-5
M. Wt: 302.3 g/mol
InChI Key: XCSKQSIJWDUPPR-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is an organic compound that features a naphthalene ring substituted with a methoxy group and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methoxynaphthalene with indene-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The indene-1,3-dione moiety can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 2-hydroxynaphthalene derivatives, while reduction of the indene-1,3-dione moiety would yield corresponding alcohols.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The methoxy group and indene-1,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: A simpler compound with a methoxy group on the naphthalene ring.

    Indene-1,3-dione: The core structure of the compound without the naphthalene substitution.

    (2-Methoxynaphthalen-1-yl)methanamine: A related compound with an amine group instead of the indene-1,3-dione moiety.

Uniqueness

2-(2-Methoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to the combination of the

Properties

CAS No.

27721-87-5

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)indene-1,3-dione

InChI

InChI=1S/C20H14O3/c1-23-16-11-10-12-6-2-3-7-13(12)17(16)18-19(21)14-8-4-5-9-15(14)20(18)22/h2-11,18H,1H3

InChI Key

XCSKQSIJWDUPPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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